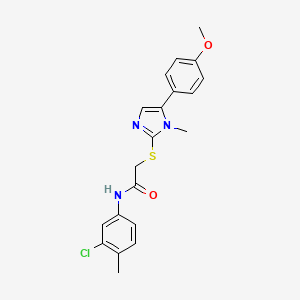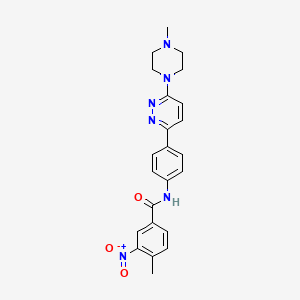
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Ponatinib . It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . It has been used in the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves structure-guided design. A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .Molecular Structure Analysis
The molecular structure of this compound is complex, with a carbon-carbon triple bond linker being a key feature . More detailed structural information may be available in the referenced sources .Applications De Recherche Scientifique
Herbicidal Activity
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and related pyridazinone compounds have been studied for their potential as herbicides. Research indicates that these compounds can inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. Such substances are often compared with other herbicides like atrazine for their effectiveness (Hilton et al., 1969).
Application in Polyester Fibres
Derivatives of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines, which are structurally related to this compound, have been synthesized and applied to polyester fibers as disperse dyes. These compounds exhibit promising fastness properties (Rangnekar, 2007).
Synthesis of Diverse Derivatives
Studies focusing on the synthesis and reactivity of compounds structurally similar to this compound have led to the development of various pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These derivatives hold significance in chemical research for their diverse applications (Abdallah et al., 2007).
Potential in Drug Design
There is ongoing research into the potential use of similar compounds in drug design, particularly in targeting specific receptors. For instance, studies on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, closely related to the compound , have shown promising results in selectively targeting dopamine receptors (Enguehard-Gueiffier et al., 2006).
Anticonvulsant Properties
Research has been conducted on 4-nitro-N-phenylbenzamides, which are structurally related, to evaluate their anticonvulsant properties. Such studies contribute to understanding the potential neurological applications of these compounds (Bailleux et al., 1995).
Mécanisme D'action
Target of Action
The primary target of this compound is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
The compound acts as a potent pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant . This means it can inhibit the kinase activity of both native BCR-ABL and the T315I mutant . The T315I mutation is known to be resistant to all currently approved BCR-ABL kinase inhibitors .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, it disrupts the signaling pathway, leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
The compound has a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile . It is orally active, meaning it can be taken by mouth and absorbed through the digestive system . The compound’s ADME properties contribute to its bioavailability, ensuring that it reaches the target site in the body to exert its therapeutic effect .
Result of Action
The compound’s action results in the inhibition of the proliferation of cancer cells . In animal models, daily oral administration of the compound significantly prolonged survival of mice injected with BCR-ABL (T315I) expressing cells .
Propriétés
IUPAC Name |
4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWXJBYKPQCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

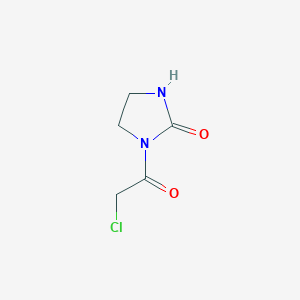
![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)
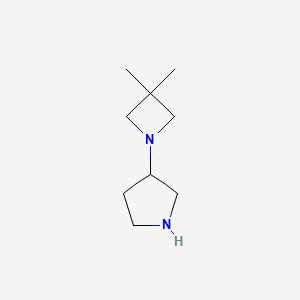
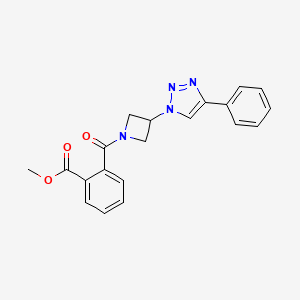

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)
![1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2917401.png)

